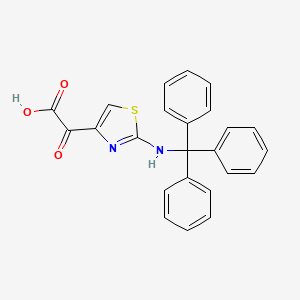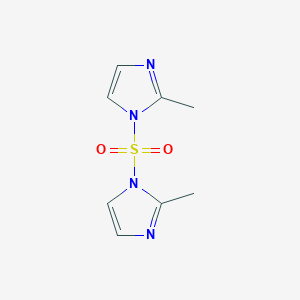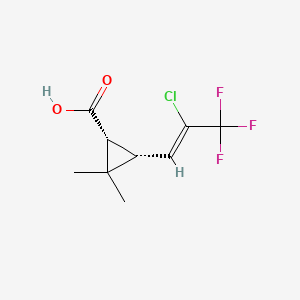
2,6-ビス((ジ-tert-ブチルホスフィノ)メチル)ピリジン
概要
説明
2,6-Bis((di-tert-butylphosphino)methyl)pyridine is an organic compound with the empirical formula C23H43NP2 and a molecular weight of 395.54 . It is a solid substance and is known to be a strong base that can react with acids to form corresponding salt compounds .
Synthesis Analysis
This compound can be synthesized from 2,6-bis(chloromethyl)pyridine and di-tert-butylphosphine through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of 2,6-Bis((di-tert-butylphosphino)methyl)pyridine can be represented by the SMILES stringCC(C)(C)P(Cc1cccc(CP(C(C)(C)C)C(C)(C)C)n1)C(C)(C)C . The InChI key for this compound is NJQAVBPPWNSBBC-UHFFFAOYSA-N . Chemical Reactions Analysis
2,6-Bis((di-tert-butylphosphino)methyl)pyridine is a ligand suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 116-119°C . It is soluble in common organic solvents due to its good solubility .科学的研究の応用
Buchwald-Hartwig クロスカップリング反応
この化合物は、Buchwald-Hartwig クロスカップリング反応に適しています . この反応は、医薬品や生物活性化合物によく見られる炭素-窒素結合および炭素-酸素結合を形成するための強力なツールです。
鈴木-宮浦カップリング
鈴木-宮浦カップリングは、この化合物が応用されるもう1つの反応です . この反応は、有機化学において、ポリオレフィン、スチレン、および置換ビフェニルを合成するために広く使用されています。
スチルカップリング
スチルカップリングは、炭素-炭素結合を形成するための強力な方法であり、「2,6-ビス((ジ-tert-ブチルホスフィノ)メチル)ピリジン」は、この反応の配位子として使用できます .
薗頭カップリング
この化合物は、薗頭カップリングにも適しています . この反応は、アリールまたはビニルハライドと末端アルキンとの間で炭素-炭素結合を形成するために使用されます。
根岸カップリング
根岸カップリングは、炭素-炭素結合を形成するためのクロスカップリング反応であり、この化合物を配位子として使用することもできます .
ヘック反応
ヘック反応は、パラジウム触媒による炭素-炭素結合形成プロセスであり、この化合物を利用することもできます .
檜山カップリング
最後に、檜山カップリングは、炭素-炭素結合を形成するために使用されるクロスカップリング反応であり、この化合物を配位子として使用することもできます .
Safety and Hazards
While 2,6-Bis((di-tert-butylphosphino)methyl)pyridine is not listed in any hazardous substances list and is considered a relatively safe compound according to current research and understanding , general laboratory safety procedures should still be followed when handling it. This includes wearing appropriate protective equipment, avoiding skin and eye contact, and maintaining good ventilation conditions .
将来の方向性
2,6-Bis((di-tert-butylphosphino)methyl)pyridine can be used to produce high-quality and reproducible inorganic films on solid substrates . These films can act as dielectrics, separators for fine structures, or electrical contacts in transistors, preferably as electrical contacts . This suggests potential applications in the field of materials science and electronics.
特性
IUPAC Name |
ditert-butyl-[[6-(ditert-butylphosphanylmethyl)pyridin-2-yl]methyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43NP2/c1-20(2,3)25(21(4,5)6)16-18-14-13-15-19(24-18)17-26(22(7,8)9)23(10,11)12/h13-15H,16-17H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQAVBPPWNSBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CC1=NC(=CC=C1)CP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43NP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457131 | |
| Record name | 2,6-Bis[(di-tert-butylphosphanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338800-13-8 | |
| Record name | 2,6-Bis[(di-tert-butylphosphanyl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-BIS(DI-TERT-BUTYLPHOSPHINOMETHYL)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The dtbpmp ligand possesses a central pyridine ring flanked by two methylene groups, each bearing a di-tert-butylphosphine moiety. This tridentate ligand coordinates to metals through the nitrogen atom of the pyridine and both phosphorus atoms, forming stable complexes. [, , ] The bulky tert-butyl substituents on the phosphine groups play a crucial role in dictating the coordination geometry and reactivity of the resulting metal complexes. For instance, in the case of copper iodide, dtbpmp can form both discrete and polymeric complexes depending on the specific reaction conditions. [] Similarly, with iridium, the steric bulk of the ligand influences the accessibility of the metal center, affecting its activity in C-H bond activation reactions. [, ]
A: Copper iodide complexes with dtbpmp exhibit intriguing photoluminescent properties. Studies have shown that these complexes can display emissions ranging from blue to red, with photoluminescence quantum yields (PLQY) varying from 1.6 to 29.9% in the solid state. [] The emission color and PLQY are influenced by the specific structure of the complex, which in turn is affected by the reaction conditions used during synthesis.
A: The iridium(I) complex containing dtbpmp and cyclooctene (COE), [Ir(dtbpmp)(COE)][BF4], has demonstrated the ability to activate sp³ C-H bonds in various esters, including methyl propanoate. [] The regioselectivity of these reactions is influenced by several factors, including steric effects of the substrate and the potential for forming favorable ring systems. Notably, the presence of water can impact the regioselectivity, promoting activation at the α-position of ketones. []
A: While the provided research excerpts don't delve into specific spectroscopic data for dtbpmp itself, they mention the use of various spectroscopic techniques to characterize its metal complexes. Single-crystal X-ray diffraction has been used extensively to determine the solid-state structures of copper iodide complexes with dtbpmp. [] Additionally, techniques like NMR spectroscopy, DFT calculations, and photoluminescence spectroscopy provide valuable insights into the structural, electronic, and optical properties of these complexes. [, , ]
A: Yes, the research mentions alternative ligands, particularly in the context of palladium-catalyzed reactions. For example, 1,2-bis(ditertbutylphosphinomethyl)benzene (BDTBPMB) is highlighted as a highly effective ligand in carbonylation chemistry. [] It shares structural similarities with dtbpmp but with a benzene ring instead of pyridine. This substitution leads to differences in electronic properties and steric environments around the metal center, potentially impacting catalytic activity and selectivity. Further research exploring and comparing the performance of dtbpmp and BDTBPMB in various reactions would be valuable.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


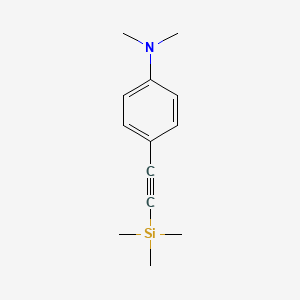



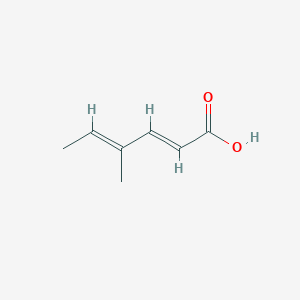

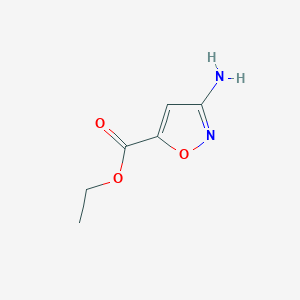
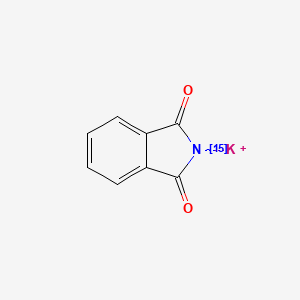
![N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide](/img/structure/B1352672.png)
